
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le monosulfite de sodium (1,3-benzodioxol-5-yl)dihydroxymethyl est un composé chimique de formule moléculaire C9H10Na2O7S et d'une masse moléculaire de 308.21604 g/mol . Ce composé est connu pour ses caractéristiques structurelles uniques, qui comprennent un cycle benzodioxole et un groupe dihydroxymethyl lié à une partie monosulfite. Il a diverses applications dans la recherche scientifique et l'industrie en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
La synthèse du monosulfite de sodium (1,3-benzodioxol-5-yl)dihydroxymethyl implique généralement les étapes suivantes :
Voies de synthèse : Le composé peut être synthétisé par une réaction en plusieurs étapes à partir du 1,3-benzodioxole
Conditions de réaction : Les réactions sont généralement effectuées à des températures et des pH contrôlés pour garantir la stabilité des produits intermédiaires.
Méthodes de production industrielle : La production industrielle peut impliquer l'utilisation de réacteurs à flux continu pour optimiser le rendement et la pureté du composé.
Analyse Des Réactions Chimiques
Le monosulfite de sodium (1,3-benzodioxol-5-yl)dihydroxymethyl subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides sulfoniques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe monosulfite en sulfure.
Substitution : Le cycle benzodioxole peut subir des réactions de substitution électrophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants : Les réactifs typiques comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et les électrophiles pour les réactions de substitution.
Principaux produits : Les principaux produits dépendent du type de réaction.
4. Applications de la recherche scientifique
Le monosulfite de sodium (1,3-benzodioxol-5-yl)dihydroxymethyl a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
5. Mécanisme d'action
Le mécanisme d'action du monosulfite de sodium (1,3-benzodioxol-5-yl)dihydroxymethyl implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé interagit avec les enzymes et les protéines, inhibant potentiellement leur activité.
Voies impliquées : Il peut affecter les voies cellulaires liées au stress oxydatif et à l'apoptose, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Le monosulfite de sodium (1,3-benzodioxol-5-yl)dihydroxymethyl peut être comparé à d'autres composés similaires :
Composés similaires : Des composés comme les 1-benzo[1,3]dioxol-5-yl-3-N-fusionnés hétéroarylindoles et le 3-(1,3-benzodioxol-5-yl)acrylaldehyde présentent des similitudes structurelles.
Unicité : La présence du groupe dihydroxymethyl monosulfite le distingue des autres dérivés benzodioxoliques, lui conférant des propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
94349-31-2 |
|---|---|
Formule moléculaire |
C9H10Na2O7S |
Poids moléculaire |
308.22 g/mol |
Nom IUPAC |
disodium;1,3-benzodioxol-5-yl-(hydroxymethyl-dioxido-oxo-λ6-sulfanyl)methanol |
InChI |
InChI=1S/C9H12O7S.2Na/c10-4-17(12,13,14)9(11)6-1-2-7-8(3-6)16-5-15-7;;/h1-3,9-11H,4-5H2,(H2,12,13,14);;/q;2*+1/p-2 |
Clé InChI |
PSLKSSGDEZUCQT-UHFFFAOYSA-L |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(O)S(=O)(CO)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



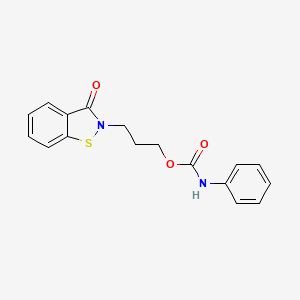
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
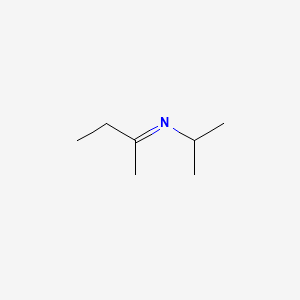
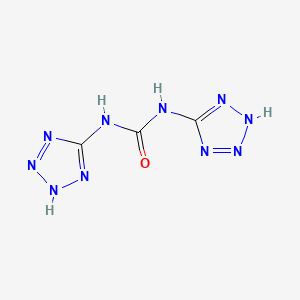
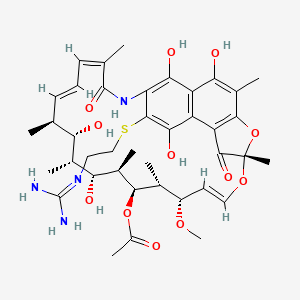

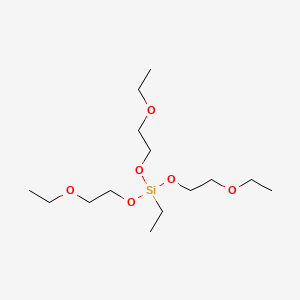
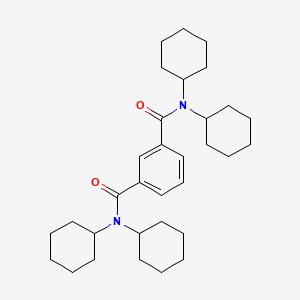

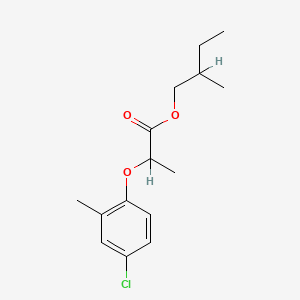
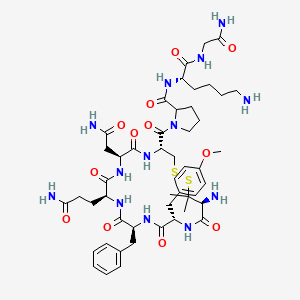
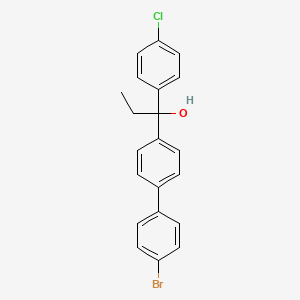
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
